molecular formula C6H3Cl2F3N2 B6255722 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1186423-90-4

2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B6255722
CAS RN: 1186423-90-4
M. Wt: 231
InChI Key:
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Description

2,4-Dichloro-5-trifluoromethylpyrimidine is a chemical compound with the formula C5HCl2F3N2 . It is a white liquid or solid . This compound is a useful pharmaceutical intermediate and is widely used in the preparation of various fluoropyrimidine drugs .


Synthesis Analysis

The synthesis of 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine can be achieved from uracil through a two-step reaction . It undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Molecular Structure Analysis

The molecular structure of 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is characterized by a pyrimidine ring substituted with two chlorine atoms, a trifluoromethyl group, and a methyl group . The molecular weight of this compound is 216.98 .


Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine include a boiling point of 49°C/32mm, a density of 1.609 g/mL at 25 °C, and a refractive index of 1.4749 . It is soluble in chloroform and methanol .

Mechanism of Action

2,4-Dichloro-5-trifluoromethylpyrimidine is an antimetabolite drug with a unique anticancer mechanism . It has been widely used in the treatment of various cancers and has achieved significant therapeutic effects .

Safety and Hazards

When handling 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

2,4-Dichloro-5-trifluoromethylpyrimidine has been the subject of rapid research progress in recent years due to its unique anticancer mechanism . It is widely used in the treatment of various cancers, and its use in combination with other drugs and modifications to its chemical structure are areas of active research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine involves the reaction of 2,4-dichloro-5-methylpyrimidine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2,4-dichloro-5-methylpyrimidine", "trifluoroacetic anhydride", "Lewis acid catalyst" ], "Reaction": [ "To a solution of 2,4-dichloro-5-methylpyrimidine in anhydrous dichloromethane, add trifluoroacetic anhydride dropwise under nitrogen atmosphere.", "Add a catalytic amount of Lewis acid catalyst and stir the reaction mixture at room temperature for several hours.", "After completion of the reaction, quench the reaction mixture with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine as a white solid." ] }

CAS RN

1186423-90-4

Product Name

2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231

Purity

95

Origin of Product

United States

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